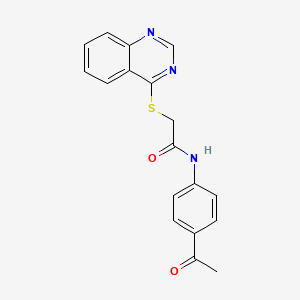

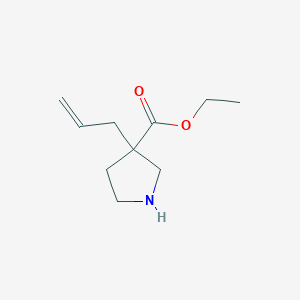

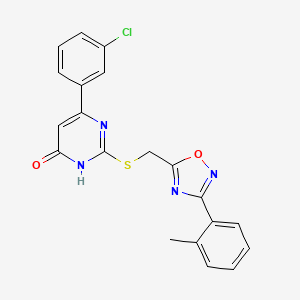

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. MP-10 is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

- Copper-Catalyzed Coupling Reactions : The efficiency of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation has been demonstrated. It showed significant activity toward functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, including the arylation of lactams and oxazolidinones, achieving good to excellent yields (Subhadip De, Junli Yin, & D. Ma, 2017).

Neuroprotection

- Protection Against Neurotoxicity : Research on mangiferin's protective effects against 1-methyl-4-phenylpyridinium (MPP+) toxicity in N2A cells highlighted its potential for therapies in degenerative diseases, including Parkinson's disease, where oxidative stress plays a crucial role (Laila Amazzal, Agnès Lapôtre, F. Quignon, & D. Bagrel, 2007).

Anti-bacterial and Antiviral Activities

- Synthesis and Antibacterial Evaluation : A study involving the synthesis of new Schiff bases, including derivatives of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide, demonstrated significant antibacterial activity. These compounds were also evaluated for their potential as 3-chymotrypsin-like protease (3CLpro) inhibitors of SARS-CoV-2, showing promising results in molecular docking studies (Ahmed S. M. Al‐Janabi, A. O. Elzupir, & T. Yousef, 2020).

Electrophysiology and Sleep Modulation

- Orexin Receptor Antagonism : Investigating the role of orexin receptors in compulsive food consumption and potential sleep modulation highlighted the significance of selective antagonism at these receptors, including compounds structurally related to this compound, suggesting novel pharmacological treatments for eating disorders and sleep disturbances (L. Piccoli et al., 2012).

Cancer Research

- Anticancer Potential : Coordination compounds of copper and nickel with derivatives of the compound were found to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells, indicating its potential in cancer therapy (E. Pakhontsu et al., 2014).

Eigenschaften

IUPAC Name |

N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-12-10-13(6-7-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRZMSWRFYBKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2452621.png)

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2452624.png)

![6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2452627.png)

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2452633.png)

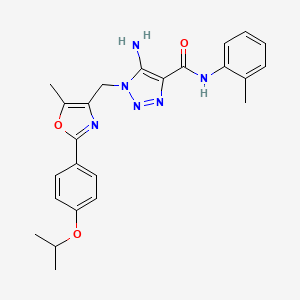

![N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2452640.png)